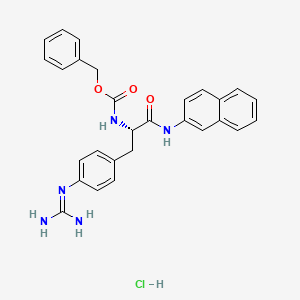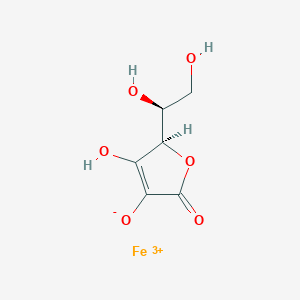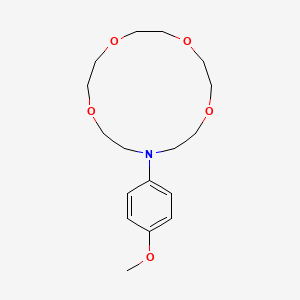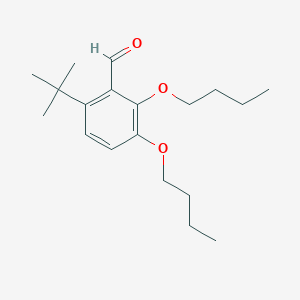
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, a guanidine moiety, and a beta-naphthylamide group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide typically involves multiple steps, starting with the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The guanidine group is then introduced through a reaction with a suitable guanidinating agent. Finally, the beta-naphthylamide group is attached via an amide bond formation reaction. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to
Propiedades
Número CAS |
99795-08-1 |
|---|---|
Fórmula molecular |
C28H28ClN5O3 |
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C28H27N5O3.ClH/c29-27(30)32-23-13-10-19(11-14-23)16-25(33-28(35)36-18-20-6-2-1-3-7-20)26(34)31-24-15-12-21-8-4-5-9-22(21)17-24;/h1-15,17,25H,16,18H2,(H,31,34)(H,33,35)(H4,29,30,32);1H/t25-;/m0./s1 |
Clave InChI |
QWKGSRFVZGCEKV-UQIIZPHYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)




![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)


